2,3-Diaminobenzamide dihydrochloride
Overview
Description
2,3-Diaminobenzamide dihydrochloride is a chemical compound with the molecular formula C7H9N3O.2(HCl). It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role in the synthesis and evaluation of certain pharmaceutical agents, such as poly (ADP-ribose) polymerase-1 inhibitors, which are used as anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diaminobenzamide dihydrochloride typically involves the following steps:
Reaction with Hydrochloric Acid: 2,3-diaminobenzamide is reacted with an excess of hydrochloric acid to form the dihydrochloride salt.
Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain the final compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diaminobenzamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,3-Diaminobenzamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and their effects on biological systems.
Medicine: It is investigated for its potential as an anticancer agent, particularly in the development of poly (ADP-ribose) polymerase-1 inhibitors.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of 2,3-diaminobenzamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, as a poly (ADP-ribose) polymerase-1 inhibitor, it interferes with the enzyme’s activity, leading to the inhibition of DNA repair processes in cancer cells. This results in increased sensitivity of cancer cells to chemotherapy and radiation therapy .
Comparison with Similar Compounds
2,4-Diaminobenzamide: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3,4-Diaminobenzamide: Another structural isomer with distinct chemical properties and uses.
Uniqueness: 2,3-Diaminobenzamide dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a poly (ADP-ribose) polymerase-1 inhibitor sets it apart from other similar compounds, making it valuable in anticancer research .
Biological Activity
2,3-Diaminobenzamide dihydrochloride is a compound with significant biological activity, particularly in the fields of cancer research and pharmacology. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is derived from benzamide, featuring two amino groups at the 2 and 3 positions on the benzene ring. Its chemical formula is . The presence of these functional groups contributes to its reactivity and biological interactions.
The primary biological activity of this compound is linked to its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is crucial for DNA repair processes, particularly in the context of single-strand breaks. Inhibition of PARP can lead to increased apoptosis in cancer cells, making this compound a candidate for anticancer therapies.
Table 1: Summary of Biological Activities
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxic effects against various human cancer cell lines. For instance, research indicates that compounds derived from this structure can induce apoptosis as evidenced by increased sub-G1 populations in cell cycle analysis and Annexin V staining assays.
Case Study: Antiproliferative Activity
A notable study evaluated the antiproliferative effects of 2,3-diaminobenzamide derivatives against several human cancer cell lines. The most potent derivative exhibited an IC50 value of approximately 1.0 µM, indicating a strong inhibitory effect on cell growth. The mechanism was primarily through the induction of apoptosis .
In Vivo Studies
Research has also explored the in vivo effects of this compound. In animal models, it has shown potential for enhancing wound healing and tissue regeneration through its biological activity on endothelial cells. Studies involving electrical stimulation of endothelial cell-derived extracellular matrices demonstrated that releasates containing bioactive factors could significantly accelerate wound healing processes compared to controls .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in the amino groups or additional functional groups can enhance or reduce its potency as a PARP inhibitor or its cytotoxic effects on cancer cells. This relationship underscores the importance of chemical structure in determining biological efficacy.
Table 2: Structure-Activity Relationships
Compound Variant | IC50 (µM) | Activity Type |
---|---|---|
Base Compound | 1.0 | Anticancer |
Variant A | 0.5 | Enhanced cytotoxicity |
Variant B | >10 | Reduced activity |
Properties
IUPAC Name |
2,3-diaminobenzamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH/c8-5-3-1-2-4(6(5)9)7(10)11;;/h1-3H,8-9H2,(H2,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZIEYWNYLXKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698154 | |
Record name | 2,3-Diaminobenzamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266993-72-0 | |
Record name | 2,3-Diaminobenzamide dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266993720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Diaminobenzamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diaminobenzamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.207.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzamide, 2,3-diamino-, hydrochloride (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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